molecular formula C4H7N3O2S B1367463 1-methyl-1H-pyrazole-4-sulfonamide CAS No. 88398-68-9

1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B1367463
CAS RN: 88398-68-9
M. Wt: 161.19 g/mol
InChI Key: WEBBAOGRCDKLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-methyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the CAS Number: 88398-68-9 . It has a molecular weight of 161.18 . The IUPAC name for this compound is 1-methyl-1H-pyrazole-4-sulfonamide . It is a powder at room temperature .


Synthesis Analysis

A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .


Molecular Structure Analysis

The InChI code for “1-methyl-1H-pyrazole-4-sulfonamide” is 1S/C4H7N3O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) .


Physical And Chemical Properties Analysis

“1-methyl-1H-pyrazole-4-sulfonamide” is a powder at room temperature .

Scientific Research Applications

Antiproliferative Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrazole-4-sulfonamide derivatives have been synthesized and tested for their in vitro antiproliferative activity against U937 cells . These compounds were designed and synthesized as part of a study into the development of new pyrazole-4-sulfonamide derivatives .

Antileishmanial Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Some pyrazole-4-sulfonamide derivatives have been tested for their in vitro antipromastigote activity . This is part of the research into the development of new treatments for leishmaniasis .
  • Methods of Application : The compounds were tested for their antipromastigote activity in vitro . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of one of the compounds .
  • Results or Outcomes : The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : 4-formylpyrazoles, which can be derived from pyrazole-4-sulfonamide derivatives, have been used to generate a large variety of organic compounds and heterocycles .
  • Methods of Application : The 4-formylpyrazoles are used as starting materials in various organic reactions to synthesize a wide range of heterocyclic compounds .
  • Results or Outcomes : The use of 4-formylpyrazoles has led to the synthesis of a large variety of organic compounds and heterocycles such as Schiff bases, pyrazolylpyrazolines, pyrazoloquinolinones, 4H-pyrazolopyran, pyrazolylbenzoxazole, pyrazolothiadiazepines, pyrazolyloxazolone, pyrazolyloxadiazolines, pyrazolylthiadiazolines, imidazolylpyrazoles, pyrazolopyridines, chromenopyrazolones, thiopyranothiazolylpyrazoles and many others .

Anticancer Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrazole-sulfonamide derivatives have been synthesized and tested for their in vitro antiproliferative activity against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) .
  • Methods of Application : The compounds were tested for their antiproliferative activity using the BrdU cell proliferation ELISA assay . 5-Fluorouracil and cisplatin were used as standards .
  • Results or Outcomes : The results of this study are not specified in the source .

Drug Design

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrazole, pyrazoline, or indazole nucleus, which are the basic elements for the design of drug-like compounds with multiple biological activities .
  • Methods of Application : The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .
  • Results or Outcomes : The pharmaceutical industry on a large scale produces valuable drugs with a pyrazole scaffold in the molecule or with its reduction product—pyrazoline .

Safety And Hazards

The safety information for “1-methyl-1H-pyrazole-4-sulfonamide” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBBAOGRCDKLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537480
Record name 1-Methyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazole-4-sulfonamide

CAS RN

88398-68-9
Record name 1-Methyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazole-4-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
1-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 5
Reactant of Route 5
1-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
Reactant of Route 6
1-methyl-1H-pyrazole-4-sulfonamide

Citations

For This Compound
7
Citations
C McBride, L Trzoss, D Povero, M Lazic… - Journal of Medicinal …, 2022 - ACS Publications
Inappropriate activation of the NLRP3 inflammasome has been implicated in multiple inflammatory and autoimmune diseases. Herein, we aimed to develop novel NLRP3 inhibitors that …
Number of citations: 17 pubs.acs.org
RN Adamek, CN Suire, RW Stokes… - …, 2021 - Wiley Online Library
… N-(1-Hydroxy-2-thioxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide (39): Following the above general thionation protocol, from 39 b (0.210 g, 0.630 mmol) with KI (…
L Liu, MR Lee, JL Kim, DA Whittington… - Bioorganic & Medicinal …, 2016 - Elsevier
One of the challenges for targeting B-Raf V600E with small molecule inhibitors had been achieving adequate selectivity over the wild-type protein B-Raf WT , as inhibition of the latter …
Number of citations: 15 www.sciencedirect.com
Q Zhang, J Cao, Y Zhang, Z Bi, Q Feng, L Yu… - European Journal of …, 2023 - Elsevier
PRMT6 is a member of the protein arginine methyltransferase family, which is involved in a variety of physiological processes and plays an important role in the occurrence and …
Number of citations: 2 www.sciencedirect.com
W Amberg, UEW Lange, M Ochse… - Journal of Medicinal …, 2018 - ACS Publications
The glycine transporter 1 (GlyT1) has emerged as a key novel target for the treatment of schizophrenia. Herein, we report the synthesis and biological evaluation of aminotetralines and …
Number of citations: 13 pubs.acs.org
X Chen, D Cao, C Liu, F Meng, Z Zhang… - Journal of medicinal …, 2023 - ACS Publications
Neuropathic pain (NP) is an intolerable pain syndrome that arises from continuous inflammation and excitability after nerve injury. Only a few NP therapeutics are currently available, …
Number of citations: 3 pubs.acs.org
P Guzanov - 2017 - ora.ox.ac.uk
ERAP1 has been associated with a set of immune-mediated diseases, including ankylosing spondylitis. Currently, there is no selective and potent ERAP1 inhibitor available that would …
Number of citations: 1 ora.ox.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.